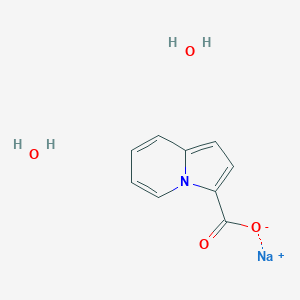

Sodium 3-indolizinecarboxylate dihydrate

描述

Sodium 3-indolizinecarboxylate dihydrate is a sodium salt of 3-indolizinecarboxylic acid, crystallized with two water molecules. Indolizine is a bicyclic heteroaromatic system featuring fused five- and six-membered rings with a single nitrogen atom. Carboxylate salts like this are often utilized in pharmaceutical synthesis, agrochemical intermediates, or materials science due to their solubility and stability.

属性

IUPAC Name |

sodium;indolizine-3-carboxylate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2.Na.2H2O/c11-9(12)8-5-4-7-3-1-2-6-10(7)8;;;/h1-6H,(H,11,12);;2*1H2/q;+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDZEXNJJPNUQJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC=C(N2C=C1)C(=O)[O-].O.O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10NNaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-indolizinecarboxylate dihydrate typically involves the reaction of indolizine-3-carboxylic acid with sodium hydroxide in the presence of water. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting solution is then evaporated to obtain the dihydrate form of the compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The compound is typically produced in batch reactors, followed by crystallization and drying to obtain the final product .

化学反应分析

Types of Reactions: Sodium 3-indolizinecarboxylate dihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .

科学研究应用

Sodium 3-indolizinecarboxylate dihydrate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is used in the study of biological processes and as a tool in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes

作用机制

The mechanism of action of sodium 3-indolizinecarboxylate dihydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

相似化合物的比较

Below is a detailed analysis based on available evidence:

Structural and Functional Analogues

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS 16381-48-9)

- Structure : Indole derivative with chlorine and methyl substituents.

- Key Differences : Unlike sodium 3-indolizinecarboxylate dihydrate, this compound lacks the indolizine backbone and hydration. The chlorine substituent may enhance electrophilic reactivity, making it less stable in aqueous environments.

Sodium Dihydrogen Phosphate Dihydrate

- Structure : Phosphate salt with two water molecules.

- Applications : Widely used in water treatment, food pH regulation, and pharmaceuticals. The dihydrate form improves handling stability compared to anhydrous variants .

- Key Differences : While both are dihydrates, sodium dihydrogen phosphate lacks the aromatic heterocycle, limiting its utility in organic synthesis but enhancing compatibility in industrial processes.

Sodium Molybdate Dihydrate (CAS 10102-40-6)

- Structure: Inorganic molybdate salt with two water molecules.

- Applications : Catalysis, corrosion inhibition, and emerging roles in energy storage .

- Key Differences: As an inorganic salt, sodium molybdate dihydrate has distinct redox properties compared to this compound, which is organometallic.

Comparative Data Table

Key Findings

Hydration Effects : Dihydrate forms generally improve crystallinity and handling stability. For example, sodium dihydrogen phosphate dihydrate is preferred over anhydrous forms in industrial applications due to reduced hygroscopicity .

Structural Impact: Indolizine derivatives (vs. indole or inorganic salts) may offer unique electronic properties for catalysis or drug design, though substituents (e.g., chlorine in 7-chloro-3-methylindole) can alter reactivity and safety profiles .

Application Scope: Sodium carboxylates with aromatic backbones (e.g., indolizine/indole) are niche in R&D, while inorganic dihydrates (e.g., molybdate) dominate industrial catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。